ドムペリドン
概要
説明
ドムペリドンは、主に制吐剤および胃運動促進剤として使用されるドパミン受容体拮抗薬です。吐き気、嘔吐、および胃麻痺などの胃腸障害の治療に有効です。 ドムペリドンは、腸および化学受容体トリガーゾーンのドパミン受容体を遮断することにより作用し、胃腸の運動性を高め、吐き気の症状を軽減します .
製法
ドムペリドンは、2つのベンゾイミダゾロン誘導体のカップリング反応によって合成できます。合成経路には、o-フェニレンジアミンとカルボニル試薬の環化、それに続く1,3-ジハロプロパンとのカップリングが含まれます。別の経路には、o-ハロまたはo-アミノ置換ニトロベンゼンと1,3-二置換プロパンのカップリング反応、それに続く還元と環化が含まれます。 後者の経路は、二置換副生成物の生成を回避し、反応選択性が高い .
ドムペリドン錠剤の工業的生産方法には、原料の直接粉末圧縮が含まれます。 このプロセスには、原料を粉砕し、カルボキシメチルスターチナトリウム、予め糊化されたスターチ、微結晶セルロース、ステアリン酸マグネシウムなどの賦形剤と混合し、次に混合物を錠剤化する工程が含まれます .
科学的研究の応用
Domperidone has various scientific research applications, including:
Chemistry: Used as a model compound in the study of synthetic routes and reaction mechanisms.
Biology: Investigated for its effects on gastrointestinal motility and its role in dopamine receptor antagonism.
Medicine: Widely used in clinical trials for treating gastrointestinal disorders, nausea, and vomiting. It is also studied for its potential use in enhancing lactation in breastfeeding mothers.
Industry: Employed in the pharmaceutical industry for the production of antiemetic and prokinetic medications .
作用機序
ドムペリドンは、腸および化学受容体トリガーゾーンのドパミンD2およびD3受容体を遮断することにより効果を発揮します。この遮断は、胃腸の蠕動運動を増加させ、胃の排泄を促進します。 さらに、ドムペリドンは、血液脳関門の外にある下垂体におけるドパミン受容体を遮断することにより、プロラクチンの放出を引き起こします .
生化学分析
Biochemical Properties
Domperidone works by blocking the peripheral dopamine receptor, which results in its gastroprokinetic action . It increases gastric peristalsis and antroduodenal coordination to facilitate gastric emptying . The anti-emetic properties of Domperidone are due to its dopamine (D2) receptor-blocking activity at the chemoreceptor trigger zone (CTZ) .
Cellular Effects
Domperidone influences cell function by affecting the motor function of the stomach and small intestine, as well as the chemoreceptor trigger zone . It does not have any negative neurological effects like sedation and dystonia due to its very little penetration through the blood-brain barrier .
Molecular Mechanism
Domperidone exerts its effects at the molecular level by blocking dopamine receptors . This blockade speeds gastrointestinal peristalsis and causes prolactin release .
Temporal Effects in Laboratory Settings
Domperidone has a very good safety profile for long-term oral administration in the prescribed doses . The drug induces cardiac arrest when given intravenously .
Dosage Effects in Animal Models
The effects of Domperidone vary with different dosages in animal models
Metabolic Pathways
Domperidone is involved in dopamine receptor pathways . It interacts with dopamine receptors and blocks them, which leads to its antiemetic and prokinetic effects .
Transport and Distribution
Domperidone is a lipophilic drug with a low oral bioavailability and a high rate of first-pass metabolism . To improve its bioavailability when administered orally, its water solubility must be increased and first-pass metabolism must be overcome .
Subcellular Localization
It is known that Domperidone has very little penetration through the blood-brain barrier, which prevents it from causing negative neurological effects .
準備方法
Domperidone can be synthesized through the coupling reaction of two benzimidazolone derivatives. The synthetic routes involve the cyclization of o-phenylenediamine with carbonyl reagents followed by coupling with 1,3-dihalopropane. Another route involves the coupling reaction of o-halo or o-amino substituted nitrobenzene with 1,3-disubstituted propane followed by reduction and cyclization. The latter route avoids the production of di-substituted by-products and has higher reaction selectivity .
Industrial production methods for domperidone tablets involve direct powder compression of the raw material. The process includes pulverizing the raw material, mixing it with excipients such as carboxymethyl starch sodium, pregelatinized starch, microcrystalline cellulose, and magnesium stearate, and then tabletting the mixture .
化学反応の分析
ドムペリドンは、次のようなさまざまな化学反応を受けます。
酸化: ドムペリドンは、特定の条件下で酸化され、酸化誘導体の形成につながる可能性があります。
還元: 還元反応は、ニトロ基をアミノ基に変換することができ、これはドムペリドン中間体の合成に不可欠です。
これらの反応で使用される一般的な試薬には、カルボニル試薬、1,3-ジハロプロパン、および還元剤が含まれます。 これらの反応から生成される主な生成物は、ベンゾイミダゾロン誘導体と置換ニトロベンゼン誘導体です .
科学研究の応用
ドムペリドンは、次のようなさまざまな科学研究の応用があります。
化学: 合成経路と反応機構の研究におけるモデル化合物として使用されます。
生物学: 胃腸の運動性への影響と、ドパミン受容体拮抗作用における役割について調査されています。
医学: 胃腸障害、吐き気、嘔吐の治療のための臨床試験で広く使用されています。また、授乳中の母親の乳汁分泌促進における潜在的な使用についても研究されています。
類似化合物との比較
ドムペリドンは、メトクロプラミドなどの他のドパミン受容体拮抗薬と比較されることがよくあります。メトクロプラミドとは異なり、ドムペリドンは血液脳関門を通過する傾向が低いため、中枢神経系の副作用が少なくなります。 これは、神経系の副作用に敏感な患者にとって、ドムペリドンが好ましい選択肢となる理由です .
類似の化合物には、次のものがあります。
メトクロプラミド: 同様の適応症で使用される別のドパミン受容体拮抗薬ですが、中枢神経系の副作用のリスクが高くなります。
シサプリド: 胃腸の運動性を高める胃運動促進剤ですが、重篤な心臓の副作用が報告されています。
ドムペリドンは、中枢神経系の副作用を最小限に抑えながら、末梢のドパミン受容体を選択的に遮断する独自の能力を有しており、他の類似化合物とは区別されます .
生物活性
Domperidone is an antiemetic agent primarily used to treat nausea and vomiting. It acts as a peripheral dopamine D2 receptor antagonist, which influences gastrointestinal motility and has been explored for various therapeutic applications beyond its conventional uses. This article delves into the biological activity of domperidone, summarizing its mechanisms, pharmacological effects, and recent research findings.
Domperidone selectively blocks dopamine D2 and D3 receptors located in the gastrointestinal tract and the chemoreceptor trigger zone (CTZ) in the brain. By inhibiting these receptors, domperidone increases gastric motility and accelerates gastric emptying, which helps alleviate symptoms of nausea and vomiting. Additionally, it stimulates prolactin release from the pituitary gland, which may have immunomodulatory effects .
Pharmacological Effects
The pharmacological effects of domperidone can be summarized as follows:
- Antiemetic Activity : Reduces nausea and vomiting.
- Gastrointestinal Motility : Enhances gastric emptying and intestinal transit.
- Prolactin Stimulation : Increases prolactin levels, potentially influencing immune responses.
Recent Research Findings
-
Antiviral Activity Against SARS-CoV-2 :
A recent clinical trial investigated the efficacy of domperidone in reducing viral load in patients with mild-to-moderate COVID-19. The study found that while domperidone exhibited in vitro antiviral activity against SARS-CoV-2, it did not significantly reduce viral load compared to placebo in clinical settings. Adverse events were reported in both groups, with no hospitalizations occurring . -
Antitumor Activity in Breast Cancer :
Research has shown that domperidone exhibits cytotoxic effects on triple-negative breast cancer (TNBC) cell lines (BT-549 and CAL-51). The study concluded that domperidone could be a potential therapeutic agent for TNBC due to its ability to induce apoptosis in cancer cells . -
Effects on Orthostatic Hypotension :
Domperidone has been evaluated for its effectiveness in managing orthostatic hypotension, particularly in Parkinson's disease patients. It was noted to help improve symptoms associated with this condition, although further studies are needed to establish its safety profile .
Case Study 1: Domperidone for COVID-19
A double-blind clinical trial conducted in Spain involved 173 outpatients with mild-to-moderate COVID-19 who received either 30 mg/day of domperidone or a placebo for seven days. The primary endpoint was the reduction of viral load measured by RT-qPCR. While there was a statistically significant reduction in viral load at day 4 compared to baseline, the difference between treatment and placebo groups was not significant at later time points .
Case Study 2: Domperidone in Breast Cancer
In vitro studies on TNBC cells demonstrated that treatment with domperidone resulted in significant cytotoxicity. The mechanism was linked to the induction of apoptosis via modulation of signaling pathways associated with cell survival and death .
Summary of Biological Activities
Activity Type | Description |
---|---|
Antiemetic | Reduces nausea and vomiting through D2 receptor antagonism |
Gastrointestinal Motility | Enhances gastric emptying and intestinal transit |
Prolactin Stimulation | Increases prolactin levels, potentially enhancing immune function |
Antiviral | Exhibits in vitro activity against SARS-CoV-2; unclear clinical efficacy |
Antitumor | Induces apoptosis in TNBC cells |
Orthostatic Hypotension Management | Improves symptoms related to orthostatic hypotension |
特性
IUPAC Name |
6-chloro-3-[1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1H-benzimidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O2/c23-15-6-7-20-18(14-15)25-22(30)28(20)16-8-12-26(13-9-16)10-3-11-27-19-5-2-1-4-17(19)24-21(27)29/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXWKSZFVQUSTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
83898-65-1 (maleate (1:1)), 99497-03-7 (maleate), 83898-65-1 (maleate salt/solvate) | |
Record name | Domperidone [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057808669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1045116 | |
Record name | Domperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Domperidone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015315 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
50.4 [ug/mL] (The mean of the results at pH 7.4), 9.25e-02 g/L | |
Record name | SID855562 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Domperidone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01184 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Domperidone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015315 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Domperidone acts as a gastrointestinal emptying (delayed) adjunct and peristaltic stimulant. The gastroprokinetic properties of domperidone are related to its peripheral dopamine receptor blocking properties. Domperidone facilitates gastric emptying and decreases small bowel transit time by increasing esophageal and gastric peristalsis and by lowering esophageal sphincter pressure. Antiemetic: The antiemetic properties of domperidone are related to its dopamine receptor blocking activity at both the chemoreceptor trigger zone and at the gastric level. It has strong affinities for the D2 and D3 dopamine receptors, which are found in the chemoreceptor trigger zone, located just outside the blood brain barrier, which - among others - regulates nausea and vomiting | |
Record name | Domperidone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01184 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
57808-66-9 | |
Record name | Domperidone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57808-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Domperidone [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057808669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Domperidone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01184 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | domperidone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759575 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | domperidone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299589 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Domperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Domperidone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.408 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DOMPERIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5587267Z69 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Domperidone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015315 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
242.5 °C | |
Record name | Domperidone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01184 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Domperidone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015315 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Domperidone?
A1: Domperidone acts as a dopamine D2 receptor antagonist, primarily in the periphery of the body. [] By blocking these receptors in the chemoreceptor trigger zone located outside the blood-brain barrier, Domperidone reduces the inhibitory effects of dopamine, thereby increasing gastrointestinal motility and decreasing nausea and vomiting. []
Q2: How does Domperidone affect prolactin levels?
A2: Domperidone's blockade of dopamine D2 receptors in the pituitary gland leads to increased prolactin secretion. [, ] This effect is exploited for its off-label use as a galactagogue to enhance breast milk production. [, , , ]
Q3: What is the molecular formula and weight of Domperidone?
A3: The molecular formula of Domperidone is C22H24ClN5O2, and its molecular weight is 425.91 g/mol. []
Q4: What formulation strategies are used to improve Domperidone's stability, solubility, or bioavailability?
A4: While the provided papers do not delve into specific formulation strategies, they highlight the development of various Domperidone formulations, including tablets [, ], injections [], gels [], and fast-dissolving tablets. [] These formulations likely employ excipients and techniques to optimize Domperidone's stability, solubility, and bioavailability.
Q5: How is Domperidone absorbed, distributed, metabolized, and excreted (ADME)?
A5: Domperidone is rapidly absorbed after oral administration, reaching peak plasma concentrations within approximately one hour. [, ] It undergoes extensive first-pass metabolism, primarily by CYP3A4 enzymes in the liver and gut. [, ] Domperidone and its metabolites are excreted in both urine and feces. []
Q6: What in vitro and in vivo models have been used to study the efficacy of Domperidone?
A8: In vitro studies have investigated Domperidone's inhibitory effects on C2 toxin and PT toxin using cell-based assays. [] Animal models, such as those employing mice, have been used to investigate the compound's antiemetic properties and potential for microwave-facilitated drug delivery. [, ] Clinical trials have primarily focused on evaluating its efficacy in treating gastroparesis, nausea, and vomiting, and as a galactagogue for increasing breast milk production. [, , , , , , , , , ]
Q7: What are the known safety concerns associated with Domperidone use?
A9: Domperidone has been associated with an increased risk of cardiac events, including QT interval prolongation, ventricular arrhythmias, and sudden cardiac death, particularly at higher doses and in specific patient populations. [, ] Careful consideration of individual patient risk factors and monitoring for potential cardiac adverse effects are crucial.
Q8: Has microwave irradiation been explored as a potential strategy for targeted Domperidone delivery?
A10: Yes, research has explored using microwave irradiation to facilitate Domperidone's penetration across the blood-brain barrier in mice models. [] This approach aims to enhance its central effects while minimizing peripheral side effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。